(R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride
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Overview
Description
®-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a piperidine ring and a pyridine moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with ®-3-aminopiperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. The resulting compound is then treated with hydrochloric acid to obtain the trihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated reaction monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride: A similar compound with a pyridine ring at a different position, which may affect its reactivity and applications.
N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride: Another positional isomer with distinct chemical and biological properties.
Uniqueness
®-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride is unique due to its specific stereochemistry and the position of the pyridine ring, which confer distinct reactivity and biological activity. Its enantiomer, positional isomers, and other similar compounds may exhibit different properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(3R)-N-(pyridin-3-ylmethyl)piperidin-3-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-3-10(7-12-5-1)8-14-11-4-2-6-13-9-11;;;/h1,3,5,7,11,13-14H,2,4,6,8-9H2;3*1H/t11-;;;/m1.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWQCNZCUBMWFJ-HCEFKKQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CN=CC=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CN=CC=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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